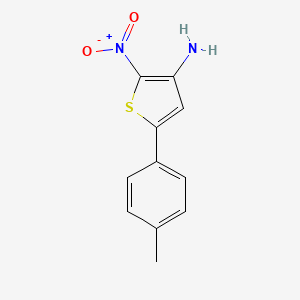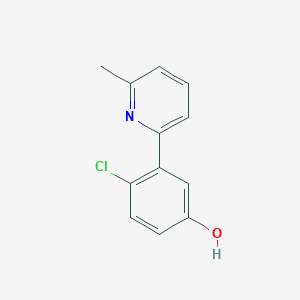
4-Chloro-3-(6-methylpyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(6-methylpyridin-2-yl)phenol is a chemical compound that belongs to the class of chlorophenols and pyridines It is characterized by the presence of a chloro group at the 4th position and a 6-methylpyridin-2-yl group at the 3rd position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(6-methylpyridin-2-yl)phenol typically involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent, and the mixture is stirred for about an hour to form a clear solution. The solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-Chloro-3-(6-methylpyridin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino or thiol derivatives
科学的研究の応用
4-Chloro-3-(6-methylpyridin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antibiotic agent.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-Chloro-3-(6-methylpyridin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and pyridinyl groups can participate in hydrophobic interactions. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-methylphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties.
Uniqueness
4-Chloro-3-(6-methylpyridin-2-yl)phenol is unique due to the presence of the 6-methylpyridin-2-yl group, which enhances its chemical reactivity and potential biological activity compared to other chlorophenols .
特性
CAS番号 |
1150618-03-3 |
|---|---|
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC名 |
4-chloro-3-(6-methylpyridin-2-yl)phenol |
InChI |
InChI=1S/C12H10ClNO/c1-8-3-2-4-12(14-8)10-7-9(15)5-6-11(10)13/h2-7,15H,1H3 |
InChIキー |
GJOVSHYNLQJKPV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=C(C=CC(=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


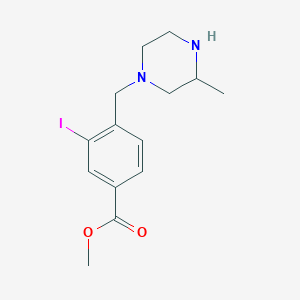

![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
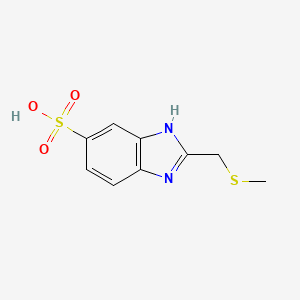
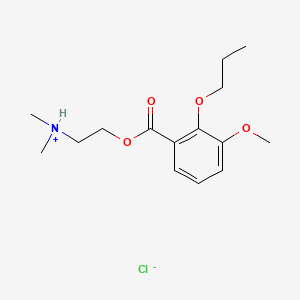
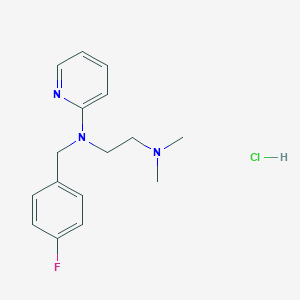
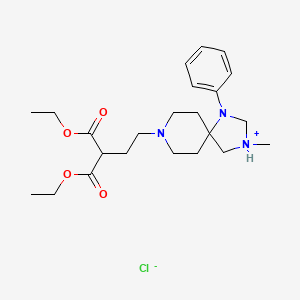
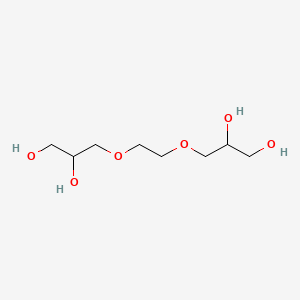
![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
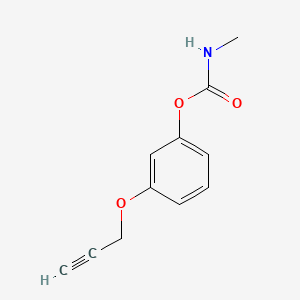
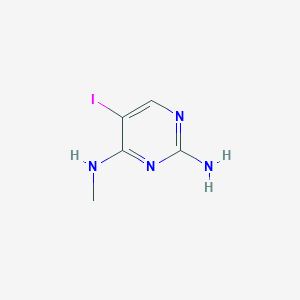
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
